

tetramisole hydrochloride environmental impact assessment

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Compound Focus: Tetramisole Hydrochloride

CAS No.: 5086-74-8

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Comparative Ecotoxicological Profile

The table below summarizes the available environmental and toxicological data for **Tetramisole hydrochloride** and its active isomer, Levamisole.

Assessment Parameter	Tetramisole Hydrochloride	Levamisole (L-isomer)	Data Source / Context
Environmental Fate			
Primary Environmental Release	Via feces of treated animals; spilled medicated feed [1]	Similar pathway as the racemic mixture	[1]
Soil Degradation (DT ₅₀)	No data available [1]	No data available	[1]
Aqueous Hydrolysis (DT ₅₀)	No data available [1]	No data available	[1]
Aquatic Ecotoxicology			

Assessment Parameter	Tetramisole Hydrochloride	Levamisole (L-isomer)	Data Source / Context
Freshwater Fish (Acute LC ₅₀)	No data available [1]	Significant biochemical & oxidative stress in Common Carp (<i>Cyprinus carpio</i>) at 50 mg/L bath [2]	[1] [2]
Freshwater Aquatic Invertebrates (Acute EC ₅₀)	No data available [1]	No data available	[1]
Terrestrial Ecotoxicology			
Earthworms (Acute LC ₅₀)	No data available [1]	No data available	[1]
Non-Target Plants (EC ₅₀)	No data available [1]	No data available	[1]
Honeybees (Acute LD ₅₀)	No data available [1]	No data available	[1]

Experimental Protocols for Assessment

For a comprehensive assessment, the following standardized experimental protocols can be employed. The first is derived directly from a study on levamisole, while the second represents a modern, alternative approach.

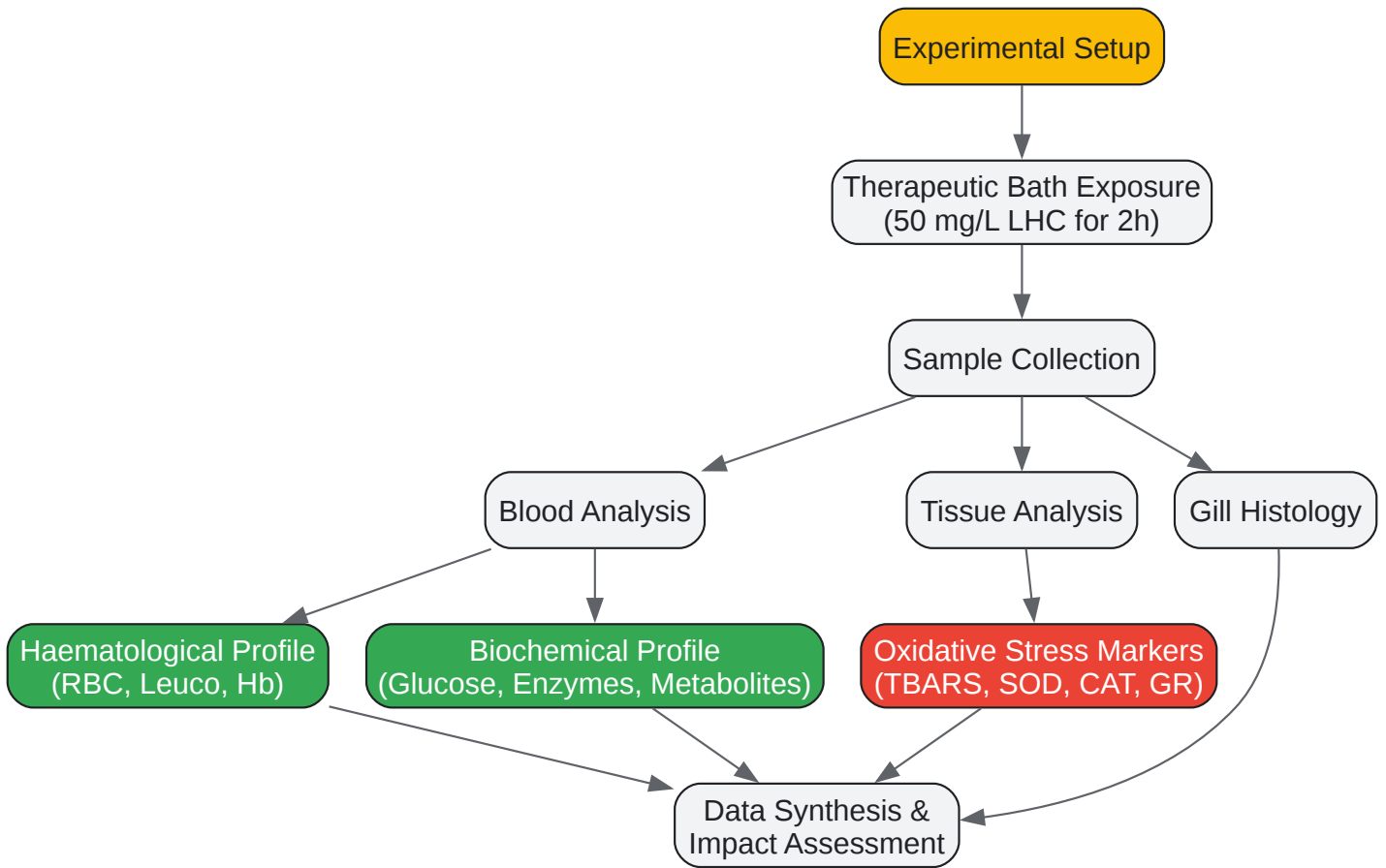
Protocol 1: Acute Fish Toxicity and Biochemical Response Test

This method is adapted from a study investigating the "off-label" use of levamisole in fish [2].

- **1. Test Organism:** Common carp (*Cyprinus carpio*) juveniles.
- **2. Exposure System:**

- **Concentration:** 50 mg/L of levamisole hydrochloride.
- **Exposure Type:** Static therapeutic bath for 2 hours.
- **Control Group:** Fish held in tap water only.
- **Water Parameters:** Temperature maintained at 21.5 ± 0.5 °C; oxygen saturation at 95–99%; pH 7.7–7.9.
- **3. Endpoint Analysis [2]:**
 - **Haematological Profile:** Analyse red and white blood cell counts, haemoglobin, and related indices from blood drawn from the vena caudalis.
 - **Biochemical Blood Profile:** Measure plasma glucose, lactate, ammonia, and key enzyme activities (Alanine aminotransferase, Aspartate transaminase, Alkaline phosphatase) using a clinical biochemical analyser.
 - **Oxidative Stress Biomarkers:** Post-exposure, analyse tissues (gill, liver, muscle) for:
 - **Lipid Peroxidation:** via Thiobarbituric Acid Reactive Substances (TBARS) assay.
 - **Antioxidant Enzymes:** Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR) in tissue homogenates.
 - **Histology:** Fix gill samples in formalin, process via standard histology, stain with Haematoxylin and Eosin (H&E), and examine for pathologies under a light microscope.

The workflow for this traditional toxicological assessment is outlined below.



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Protocol 2: Toxicogenomics for Mechanistic Insight

This approach uses the model eukaryote *Saccharomyces cerevisiae* (yeast) for a genome-wide screen to identify toxicity pathways and resistance mechanisms, which are often conserved across higher organisms [3].

- **1. Test System:** Yeast gene deletion collections (e.g., heterozygous or homozygous diploid strains).
- **2. Exposure:** Continuous exposure of the mutant library to a sub-lethal concentration of **tetramisole hydrochloride** in culture medium.
- **3. Fitness-Based Screening:**

- **Homozygous Profiling:** Identifies non-essential genes that confer resistance or sensitivity when deleted, pointing to pathways that interact with the toxicant.
- **Haploinsufficiency Profiling:** Identifies essential genes where a reduced dosage (in heterozygous strains) increases sensitivity, helping to pinpoint the compound's primary cellular target.
- **4. Data Integration:** Use bioinformatics tools to analyse the genes that confer sensitivity or resistance, mapping them to specific biological pathways (e.g., neuromuscular function, oxidative stress response, detoxification) to hypothesize a mechanism of action.

Key Implications for Researchers

- **Significant Data Gaps Exist:** The lack of fundamental ecotoxicological data for **tetramisole hydrochloride** makes any definitive environmental risk assessment challenging. The available data on levamisole suggests potential for biochemical disruption in aquatic organisms.
- **Modern Approaches Can Fill Gaps:** Where traditional test data is missing, **Toxicogenomics** offers a powerful alternative. The use of model organisms like yeast can provide rapid, cost-effective mechanistic insights that can be used for predictive risk assessment and to guide targeted testing in higher organisms [3].
- **Regulatory Context:** **Tetramisole hydrochloride** is **not approved** for veterinary use in the EU or Great Britain [1]. This regulatory status likely contributes to the scarcity of recent environmental fate and effects data.

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References

1. Tetramisole hydrochloride [sitem.herts.ac.uk]
2. Safety of the anthelmintic drugs levamisole, fenbendazole ... [pmc.ncbi.nlm.nih.gov]
3. Yeast Toxicogenomics: Genome-Wide Responses to ... [pmc.ncbi.nlm.nih.gov]

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